molecular formula C59H95N15O18S B1673302 L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide CAS No. 63968-82-1

L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide

Cat. No. B1673302
CAS RN: 63968-82-1
M. Wt: 1334.5 g/mol
InChI Key: NXTPETCPVNEEOP-FJCMUPJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a peptide, which are chains of amino acids linked together. The specific sequence of amino acids gives each peptide its unique properties.



Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). The specific method and conditions would depend on the sequence of amino acids.



Molecular Structure Analysis

The structure of a peptide can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.



Chemical Reactions Analysis

Peptides can participate in various chemical reactions, particularly those involving the amino acid side chains. The specific reactions would depend on the amino acids present in the peptide.



Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide can be analyzed using various techniques, including mass spectrometry, chromatography, and spectroscopy.


Scientific Research Applications

Biochemistry and Biogeochemistry of Organic Matter

Research into the thermal reaction kinetics and transformation products of amino compounds, including the ones present in L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide, has been conducted to understand their stability and diagenetic potential. The study has implications for geothermometry and the biogeochemical cycle of organic matter (Vallentyne, 1964).

Nutritional Value for Specific Organisms

Investigations into the nutritionally essential and non-essential amino acids for organisms like the prairie grain wireworm have been conducted to understand the synthesis of amino acids from glucose and the nutritional significance of peptides containing specific amino acids (Kasting, Davis, & Mcginnis, 1962).

Peptide Backbone Conformations

Research on peptide backbone conformations, through the study of alanine-based tripeptides, has revealed the preferred structures of the central amino acid residue in aqueous solutions. This study helps understand the unfolded state of peptides and the intrinsic structural propensities of amino acid residues (Eker et al., 2004).

Amino Acid Derivatives

Studies on the nitrosation of amino acids and the formation of α-hydroxy-acids suitable for isocratic HPLC analysis offer insights into the detection and quantification of amino acids in biological samples, which has implications for research in fermentation and metabolic pathways (Ulusoy, Ulusoy, Pleissner, & Eriksen, 2016).

Safety And Hazards

The safety and hazards associated with a peptide would depend on its specific properties. Some peptides are toxic, while others are safe for use in humans.


Future Directions

The future directions for research on a peptide would depend on its biological activity and potential applications. This could include further studies to understand its mechanism of action, development of methods for its synthesis, and evaluation of its therapeutic potential.


Please note that this is a general analysis and the specific details would depend on the exact sequence and properties of the peptide. For a comprehensive analysis of a specific peptide, I would recommend consulting the scientific literature or a professional in the field.


properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H95N15O18S/c1-30(2)24-38(53(86)66-35(49(63)82)20-23-93-7)65-44(77)28-64-58(91)47(31(3)4)72-55(88)39(25-33-14-9-8-10-15-33)69-52(85)37(18-19-43(62)76)67-54(87)40(27-46(80)81)70-56(89)41(29-75)71-51(84)36(16-11-12-21-60)68-57(90)42-17-13-22-74(42)59(92)48(32(5)6)73-50(83)34(61)26-45(78)79/h8-10,14-15,30-32,34-42,47-48,75H,11-13,16-29,60-61H2,1-7H3,(H2,62,76)(H2,63,82)(H,64,91)(H,65,77)(H,66,86)(H,67,87)(H,68,90)(H,69,85)(H,70,89)(H,71,84)(H,72,88)(H,73,83)(H,78,79)(H,80,81)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTPETCPVNEEOP-FJCMUPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H95N15O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide

CAS RN

63968-82-1
Record name Kassinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KASSININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BOP147TRT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide
Reactant of Route 2
Reactant of Route 2
L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide
Reactant of Route 3
Reactant of Route 3
L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide
Reactant of Route 4
Reactant of Route 4
L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide
Reactant of Route 5
Reactant of Route 5
L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide
Reactant of Route 6
Reactant of Route 6
L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide

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